3-((4-Morpholinophenyl)amino)-1-phenethylpyrrolidine-2,5-dione
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Overview
Description
Morpholinophenyl compounds are often used in the synthesis of various pharmaceuticals . They are known for their diverse biological potential, including antimicrobial activity .
Synthesis Analysis
The synthesis of morpholinophenyl compounds often involves the substitution of morpholine on a suitable aromatic compound . For example, 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was synthesized by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene .Molecular Structure Analysis
The molecular structure of these compounds is typically determined using spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses .Chemical Reactions Analysis
Morpholinophenyl compounds can undergo various chemical reactions. For instance, they can react with substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates to yield new sulfonamides and carbamates, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined using various spectroscopic techniques .Scientific Research Applications
Synthesis and Polymer Applications
One prominent application of morpholine-2,5-dione derivatives, closely related to the queried compound, lies in the synthesis of biodegradable polyesteramides. These compounds, obtained through ring-opening copolymerization with lactones or lactides, have significant potential in creating materials with pendant functional groups, which can be tailored for specific applications, including biomedical fields (Veld, Dijkstra, & Feijen, 1992). Furthermore, lipase-catalyzed ring-opening polymerization has been explored as a novel route to synthesize poly(ester amide)s from morpholine-2,5-dione derivatives, showcasing an enzymatic approach to producing biodegradable polymers (Feng, Klee, Keul, & Höcker, 2000).
Biomedical Research
In the realm of biomedical research, the versatility of morpholine-2,5-dione derivatives is further illustrated by their use as monomers for synthesizing biodegradable materials. These materials have garnered attention for potential medical applications, including drug delivery systems and gene carriers (Yu, 2015). The structural properties of these compounds, such as their ability to form stable complexes with metals, have also been studied, offering insights into their potential utility in designing new materials with specific optical, electronic, or biological properties (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
The development of new morpholinophenyl compounds and their derivatives continues to be an active area of research due to their potential biological activities. Future work may focus on improving their synthesis, understanding their mechanisms of action, and exploring their potential applications in medicine .
Properties
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21-16-20(22(27)25(21)11-10-17-4-2-1-3-5-17)23-18-6-8-19(9-7-18)24-12-14-28-15-13-24/h1-9,20,23H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCUSYHXVFLUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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